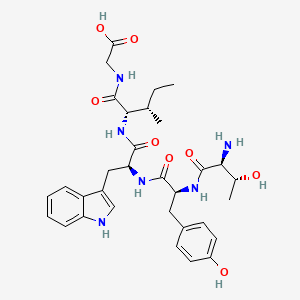![molecular formula C19H17N3O2 B12597458 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl- CAS No. 645417-73-8](/img/structure/B12597458.png)
1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl- is a heterocyclic compound that has garnered significant interest in the field of organic chemistry. This compound belongs to the class of pyrazoloisoquinolines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl- makes it a valuable target for synthesis and study.
Métodos De Preparación
The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl- can be achieved through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition of a 1,3-dipole compound with an o-hydroxyaromatic ketone. This reaction is typically carried out in acetonitrile solution under reflux conditions with the presence of a base such as potassium carbonate or potassium phosphate . The yields of the target compound can vary depending on the nature of the substituents on the aromatic ring.
The use of metal catalysis, non-metal catalysis, and catalyst-free green synthesis methods are also explored for the synthesis of isoquinoline derivatives .
Análisis De Reacciones Químicas
1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as activated manganese dioxide and reducing agents like sodium borohydride . The compound can also participate in substitution reactions with electrophiles and nucleophiles, leading to the formation of various substituted derivatives.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding quinoline derivatives, while reduction can yield dihydro derivatives .
Aplicaciones Científicas De Investigación
1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, this compound has shown potential as an anti-inflammatory agent by inhibiting nitric oxide production in lipopolysaccharide-induced cells . It also exhibits fluorescence properties, making it useful as a fluorescent probe for the detection of anions and cations .
In the pharmaceutical industry, derivatives of this compound are being explored for their potential as drug candidates for various diseases, including cancer and inflammatory disorders . Additionally, the compound’s unique structure allows for the development of new materials with specific electronic and photophysical properties.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl- involves its interaction with molecular targets and pathways in biological systems. One of the key mechanisms is the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression, which are involved in the inflammatory response . By inhibiting these enzymes, the compound reduces the production of nitric oxide and prostaglandins, leading to anti-inflammatory effects.
Comparación Con Compuestos Similares
1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl- can be compared with other similar compounds such as pyrazolo[4,3-c]quinolines and pyrazolo[5,1-a]isoquinolines . These compounds share a similar core structure but differ in the substitution patterns and functional groups attached to the ring system. The unique substitution pattern of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl- imparts distinct biological activities and chemical reactivity, making it a valuable compound for further study and application.
Propiedades
Número CAS |
645417-73-8 |
|---|---|
Fórmula molecular |
C19H17N3O2 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
5-(2,6-dimethoxyphenyl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C19H17N3O2/c1-11-17-19(22-21-11)13-8-5-4-7-12(13)18(20-17)16-14(23-2)9-6-10-15(16)24-3/h4-10H,1-3H3,(H,21,22) |
Clave InChI |
AYITWEWXOLKQMP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=C(C=CC=C4OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


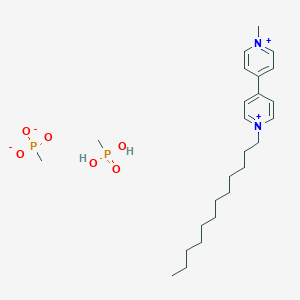

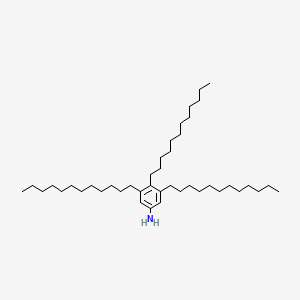
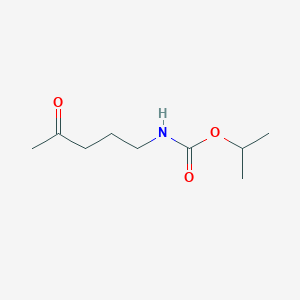

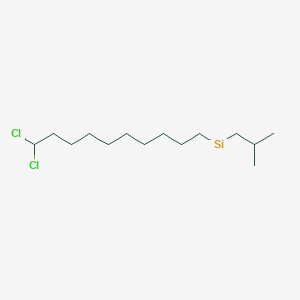
![{Ethyne-1,2-diylbis[([1,1'-biphenyl]-4',4-diyl)]}bis(trimethylsilane)](/img/structure/B12597406.png)
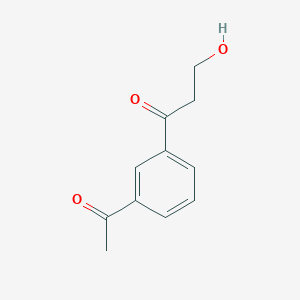
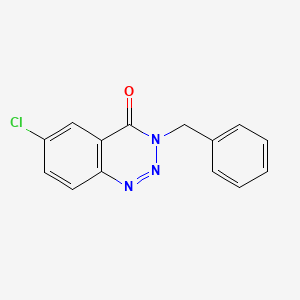
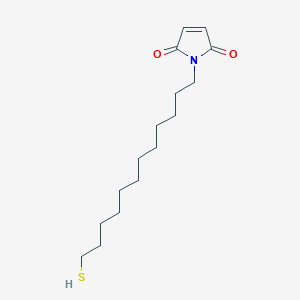
![2-{[4-(Chloromethyl)pyridin-2-yl]amino}-2-oxoethyl acetate](/img/structure/B12597446.png)
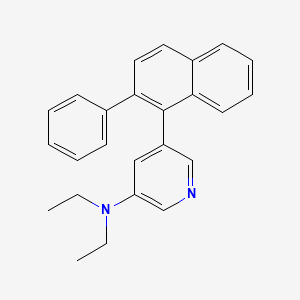
![Acetamide,N-(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12597455.png)
